molecular formula C25H33D4NO4 B1164633 17-phenyl trinor Prostaglandin F2α ethyl amide-d4

17-phenyl trinor Prostaglandin F2α ethyl amide-d4

Cat. No.: B1164633
M. Wt: 419.6
InChI Key: AQOKCDNYWBIDND-BJZNXRQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-phenyl trinor Prostaglandin F2α ethyl amide (17-phenyl trinor PGF2α ethyl amide) is sold under the Allergan trade name Bimatoprost and is an F-series PG analog which has been approved for use as an ocular hypotensive drug. Investigations in our lab have shown that 17-phenyl trinor PGF2α ethyl amide is converted by an amidase enzymatic activity in the bovine and human cornea to yield the corresponding free acid, with a conversion rate of about 40 µg/g corneal tissue/24 hours. The free acid, 17-phenyl trinor PGF2α, is a potent FP receptor agonist. In human and animal models of glaucoma, FP receptor agonist activity corresponds very closely with intraocular hypotensive activity.

Properties

Molecular Formula

C25H33D4NO4

Molecular Weight

419.6

InChI

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1/i4D2,9D2

InChI Key

AQOKCDNYWBIDND-BJZNXRQDSA-N

SMILES

O[C@@H]1[C@H](C/C=CC([2H])([2H])C([2H])([2H])CC(NCC)=O)[C@@H](/C=C/[C@@H](O)CCC2=CC=CC=C2)[C@H](O)C1

Synonyms

Bimatoprost-d4; 17-phenyl trinor PGF2α ethyl amide-d4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-phenyl trinor Prostaglandin F2α ethyl amide-d4
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Reactant of Route 6
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